molecular formula C12H14FNO2 B8441552 N-(3-fluoro-2-formylphenyl)pivalamide

N-(3-fluoro-2-formylphenyl)pivalamide

Cat. No.: B8441552
M. Wt: 223.24 g/mol
InChI Key: CHLWZSPMKGCEIY-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-formylphenyl)pivalamide is a pivalamide derivative featuring a fluorinated phenyl ring substituted with a formyl group at the 2-position. While direct references to this compound are absent in the provided evidence, its structural analogs and synthetic pathways can be inferred from related pivalamide derivatives. Pivalamides (tert-butyl carboxamides) are widely used in organic synthesis due to their steric bulk, which can influence reaction selectivity and stability .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-(3-fluoro-2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)

InChI Key

CHLWZSPMKGCEIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
N-(3-Acetylphenyl)pivalamide 3-Acetylphenyl group C₁₃H₁₇NO₂ 219.28
N-(3-(2-Bromoacetyl)phenyl)pivalamide 3-(2-Bromoacetyl)phenyl group C₁₃H₁₆BrNO₂ 298.18
N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide Biphenyl core with CF₃ and methyl groups C₂₃H₂₂F₃NO 397.43
N-(2-(4-Ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide Fluoropyridinyl-phenyl hybrid C₁₈H₂₁FN₂O 300.38
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Chloro-formylpyridinyl group C₁₁H₁₃ClN₂O₂ 240.69

Key Observations :

  • Heterocyclic vs. Phenyl Cores : Fluoropyridinyl derivatives (e.g., ) exhibit distinct electronic properties due to nitrogen's electronegativity, contrasting with purely aromatic phenyl-based analogs.

Physical and Spectral Properties

Melting points and spectral data from analogs provide insights into expected properties:

Compound Name Melting Point (°C) Notable Spectral Data (¹H/¹³C NMR) Reference
N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide 77–83 Aromatic protons at δ 7.2–7.8 ppm; CF₃ at δ 121.5 (¹³C)
N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide 107–113 Thiophene protons at δ 7.1–7.3 ppm; tert-butyl at δ 27.3 (¹³C)
N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)pivalamide Not reported Hydroxyl proton at δ 9.2 ppm; dimethylamino at δ 2.2 (¹H)

The target compound’s formyl group would likely show a characteristic aldehyde proton signal near δ 9.8–10.2 ppm in ¹H NMR, similar to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide .

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